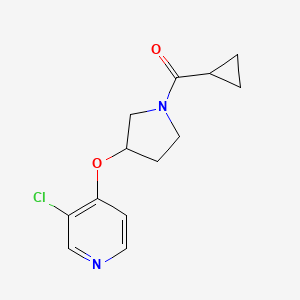

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone

Description

Properties

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-11-7-15-5-3-12(11)18-10-4-6-16(8-10)13(17)9-1-2-9/h3,5,7,9-10H,1-2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPUPFUMKJQIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 3-chloropyridine in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of the Cyclopropyl Group: The final step involves the reaction of the intermediate with a cyclopropylating agent such as cyclopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential scaffold for designing biologically active molecules. Its unique structure allows researchers to modify it to enhance pharmacological properties, targeting specific receptors or enzymes involved in various diseases.

Research has indicated that (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone exhibits activity against several biological targets. Preliminary studies suggest potential applications in treating conditions such as:

- Cancer : The compound's ability to interact with cellular pathways involved in tumor growth is under investigation.

- Neurological Disorders : Its effects on neurotransmitter systems may provide insights into treatments for conditions like depression or anxiety.

Interaction Studies

Techniques such as molecular docking and binding affinity assays have been employed to study how this compound interacts with various biological macromolecules, helping to elucidate its mechanism of action.

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of this compound in vitro, demonstrating significant cytotoxic effects against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological effects of this compound using animal models. Results indicated that it exhibited anxiolytic-like effects in behavioral tests, supporting its potential application in treating anxiety disorders.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Pyridine-Pyrrolidine Derivatives

The Catalog of Pyridine Compounds (2017) lists several analogs with pyridine-pyrrolidine frameworks, though none directly match the target compound. Key examples include:

Key Observations :

- The target compound’s 3-chloropyridin-4-yloxy group distinguishes it from analogs with methoxy or fluoropyridine substituents. Chlorine may enhance lipophilicity and binding affinity compared to fluorine or methoxy groups .

- The cyclopropyl methanone moiety is absent in these analogs, suggesting unique steric or electronic properties for the target compound. Cyclopropane rings are known to improve metabolic stability in drug design .

Cyclopropane-Containing Heterocycles

European patents (e.g., EP 2 402 347 A1 ) describe compounds with cyclopropane carbonyl groups linked to nitrogen heterocycles. For example:

Key Observations :

- The patent compound shares the (cyclopropyl)methanone group with the target molecule but incorporates a piperazine-thienopyrimidine-indazole system instead of pyrrolidine-pyridine. This suggests divergent therapeutic targets (e.g., kinase inhibition vs. antimicrobial activity).

Chloropyridine Derivatives

For instance:

- 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(3-chlorophenyl)ethanone (EP Bulletin 2022/06) features a chlorophenyl group but lacks the pyrrolidine-cyclopropane system .

Key Observations :

- The target compound’s 3-chloropyridin-4-yloxy group may offer improved solubility compared to chlorophenyl derivatives due to the oxygen linker.

- Pyrrolidine rings generally confer conformational flexibility, which could enhance target engagement compared to rigid piperidine systems .

Research Implications and Data Gaps

- Structural Advantages : The combination of a chloropyridine oxygen linker, pyrrolidine flexibility, and cyclopropane rigidity may optimize pharmacokinetic properties (e.g., bioavailability, half-life) compared to analogs .

- Therapeutic Potential: Similar compounds in patents target kinases (e.g., PI3K, mTOR) or microbial enzymes, suggesting plausible applications for the target molecule .

- Data Limitations: No empirical data (e.g., IC₅₀, solubility, toxicity) are available in the provided evidence. Further synthesis and screening are required to validate hypotheses.

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data and case studies.

Structural Characteristics

The compound features several notable functional groups:

- Chloropyridine Moiety : Known for its role in various biological processes.

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's reactivity.

- Cyclopropyl Group : This three-membered ring can influence the compound’s pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 305.76 g/mol. The presence of a carbonyl group enhances its reactivity, allowing for various interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of suitable precursors under acidic or basic conditions.

- Introduction of the Chloropyridine Moiety : This step often utilizes coupling reagents such as palladium catalysts.

- Attachment of the Cyclopropyl Group : Involves nucleophilic substitution reactions to integrate the cyclopropyl moiety into the final structure.

Pharmacological Properties

Initial studies suggest that this compound may exhibit interactions with various biological targets, including enzymes and receptors. For instance, compounds with similar structures have shown promising antiviral activities against SARS-CoV-2 by inhibiting viral proteases .

Case Studies and Findings

- Antiviral Activity : Research indicates that chloropyridine derivatives can inhibit viral replication. For example, a related compound demonstrated an IC50 value of 250 nM against SARS-CoV protease, suggesting potential efficacy in treating viral infections .

- Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties against various pathogens. A study reported that similar compounds displayed IC50 values ranging from 10 to 30 µg/mL against specific fungal strains .

- Analgesic Activity : Investigations into structural analogs revealed analgesic properties, with certain modifications enhancing pain relief effects in animal models .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Structure | Lacks chlorine substitution; varied biological activity |

| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Structure | Contains a benzamide structure; distinct reactivity profile |

| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Structure | Features an amino group; potential for different interactions |

This table highlights how the unique combination of chlorinated pyridine and pyrrolidine structures may confer distinct biological activities not found in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.